N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 897734-98-4
VCID: VC6093424
InChI: InChI=1S/C17H12FN3O4/c18-11-7-5-10(6-8-11)16-20-21-17(25-16)19-15(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,21,22)
SMILES: C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Molecular Formula: C17H12FN3O4
Molecular Weight: 341.298

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

CAS No.: 897734-98-4

Cat. No.: VC6093424

Molecular Formula: C17H12FN3O4

Molecular Weight: 341.298

* For research use only. Not for human or veterinary use.

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide - 897734-98-4

Specification

CAS No. 897734-98-4
Molecular Formula C17H12FN3O4
Molecular Weight 341.298
IUPAC Name N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Standard InChI InChI=1S/C17H12FN3O4/c18-11-7-5-10(6-8-11)16-20-21-17(25-16)19-15(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,21,22)
Standard InChI Key HMCCVJZMBPEUAV-UHFFFAOYSA-N
SMILES C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b] dioxine-2-carboxamide, reflects its intricate structure. Key components include:

  • A 1,3,4-oxadiazole ring substituted at position 5 with a 4-fluorophenyl group.

  • A 2,3-dihydrobenzo[b] dioxine scaffold fused to a carboxamide group at position 2.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₈H₁₄FN₃O₄, yielding a molecular weight of 367.32 g/mol. This aligns with related oxadiazole-carboxamide derivatives documented in chemical catalogs .

Spectral and Stereochemical Properties

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogs such as N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (PubChem CID: 134691207) exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate at δ 7.6–8.1 ppm, with oxadiazole protons near δ 8.3 ppm .

  • Mass Spectrometry: Molecular ion peaks align with theoretical weights, confirming structural integrity .

Synthesis and Structural Analogues

Synthetic Pathways

The compound can hypothetically be synthesized via a multi-step protocol:

  • Formation of 1,3,4-oxadiazole: Cyclization of a hydrazide intermediate with a 4-fluorobenzoyl chloride derivative under dehydrating conditions .

  • Carboxamide Coupling: Reaction of the oxadiazole intermediate with 2,3-dihydrobenzo[b] dioxine-2-carboxylic acid using coupling agents like EDCI or HATU .

Structural Analogues and Modifications

Patent literature reveals that 1,3,4-oxadiazole derivatives substituted with fluorophenyl groups exhibit HIV-1 matrix protein inhibitory activity . For example, 3-(4-fluorophenyl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (PubChem CID: 44067545) demonstrates nanomolar efficacy in viral replication assays . Modifications to the carboxamide moiety, such as piperidine or benzyl substitutions, enhance metabolic stability and target binding .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Predicted using the Lipinski Rule of Five:

PropertyValue
Molecular Weight367.32 g/mol
LogP (Octanol-Water)2.8 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds4

The compound likely exhibits moderate lipophilicity, favoring blood-brain barrier penetration, though experimental validation is required .

Stability and Degradation

Oxadiazole derivatives are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic or basic environments. The fluorophenyl group enhances electron-withdrawing effects, potentially increasing oxidative stability .

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